1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Description

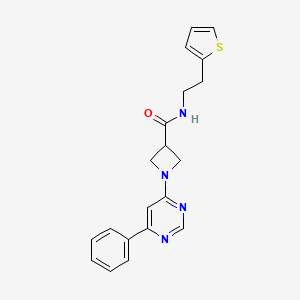

This compound is a structurally complex small molecule featuring:

- A 6-phenylpyrimidin-4-yl moiety, which is a heteroaromatic ring system known for its role in kinase inhibition and nucleic acid mimicry.

- An azetidine-3-carboxamide core, a four-membered saturated ring that confers conformational rigidity and metabolic stability compared to larger heterocycles like piperidine .

- A 2-(thiophen-2-yl)ethyl side chain, a sulfur-containing heterocyclic group often utilized to enhance lipophilicity and modulate receptor binding .

Properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-20(21-9-8-17-7-4-10-26-17)16-12-24(13-16)19-11-18(22-14-23-19)15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAHGIDRFMVRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 364.45 g/mol. Its structure features a pyrimidine ring, an azetidine moiety, and a thiophene substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.45 g/mol |

| Structural Features | Pyrimidine, Azetidine, Thiophene |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and the introduction of the phenylpyrimidine and thiophene groups. The synthetic route often utilizes various coupling reactions and cyclization techniques to achieve the final product.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

In vitro studies have demonstrated that related compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

GPCR Modulation

G-protein-coupled receptors (GPCRs) are pivotal in mediating various physiological responses. Compounds in this class have been shown to act as modulators of GPCRs, influencing pathways related to inflammation and metabolic regulation . This suggests potential therapeutic applications in conditions like diabetes and obesity.

Case Studies

- Antitumor Efficacy : In a study involving various synthesized derivatives, one compound demonstrated an IC50 value of 15 µM against human cancer cell lines, indicating potent antitumor activity .

- Antibacterial Screening : Another study reported that a related compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL, showcasing its potential as an antibacterial agent .

- GPCR Interaction : A recent investigation into GPCR modulation revealed that compounds structurally similar to our target molecule could enhance receptor activity by acting as positive allosteric modulators, suggesting applications in neurological disorders .

Scientific Research Applications

General Synthetic Route

- Formation of Azetidine : The precursor compounds are reacted under specific conditions to form the azetidine core.

- Pyrimidine Coupling : The introduction of the pyrimidine moiety is achieved through coupling reactions, often utilizing palladium or nickel catalysts.

- Final Functionalization : The thiophene group is introduced last to ensure stability and desired reactivity.

Biological Evaluation

The biological properties of 1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide have been evaluated in various studies, indicating its potential as a therapeutic agent.

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent.

- Neurological Effects : Research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability at concentrations above 20 μM .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a mechanism that could be beneficial in conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparisons :

Metabolic Stability :

- The azetidine core in the target compound may confer greater metabolic stability compared to the piperidine in sufentanil, as smaller rings resist oxidative degradation .

- Unlike sufentanil, which is rapidly metabolized by CYP3A4, the azetidine-carboxamide scaffold could reduce reliance on hepatic pathways, though this requires experimental validation.

Thiophen-2-yl-ethyl Group :

- This substituent is shared with sufentanil () and the tetrahydronaphthalen-2-amine derivative (). Its presence correlates with enhanced lipophilicity and receptor-binding versatility, particularly in CNS-targeted molecules .

Antimicrobial Potential: The quinolone derivative () demonstrates that thiophene-containing side chains improve antibacterial efficacy, suggesting the target compound could be optimized for similar applications .

Structural Flexibility vs. This may enhance binding to hydrophobic enzyme pockets.

Q & A

Basic: What analytical methods are recommended for structural elucidation of this compound?

Answer:

Structural characterization requires a combination of:

- X-ray crystallography to resolve 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., phenyl, thiophen-ethyl groups) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry, particularly for the azetidine carboxamide moiety.

- High-resolution mass spectrometry (HR-MS) to validate molecular weight and fragmentation patterns.

- FT-IR spectroscopy to identify functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches.

Basic: What synthetic routes are feasible for this compound?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Prepare the pyrimidine core via cyclization of thiourea derivatives with β-keto esters, as seen in analogous pyrimidine syntheses .

- Step 2: Introduce the phenyl group at the 6-position using Suzuki-Miyaura coupling with a boronic acid derivative.

- Step 3: Functionalize the azetidine ring via nucleophilic substitution or ring-opening reactions, followed by carboxamide formation using activated esters (e.g., HATU/DIPEA coupling) .

- Step 4: Attach the thiophen-ethylamine moiety via reductive amination or amide bond formation.

Advanced: How can researchers investigate the compound’s mechanism of action in antimicrobial assays?

Answer:

- Enzyme inhibition assays: Test activity against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51), given structural similarities to pyrimidine-based inhibitors .

- Time-kill kinetics: Perform dose-response studies in bacterial/fungal cultures to differentiate bactericidal vs. bacteriostatic effects.

- Resistance profiling: Compare efficacy against wild-type and efflux pump-deficient strains to assess transport-mediated resistance.

Advanced: How can synthesis yield be optimized for the azetidine-carboxamide moiety?

Answer:

Key strategies include:

- Catalyst screening: Use Pd(OAc)₂/XPhos for efficient Suzuki coupling .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency.

- Purification: Employ flash chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to isolate intermediates with >95% purity .

Advanced: How should contradictory bioactivity data across studies be addressed?

Answer:

Contradictions may arise from:

- Polymorphism: Different crystalline forms (e.g., enantiotropic vs. monotropic) alter solubility and bioavailability. Characterize batches via DSC and PXRD .

- Assay variability: Standardize MIC testing using CLSI/EUCAST guidelines.

- Cellular uptake differences: Quantify intracellular concentrations via LC-MS in model cell lines.

Advanced: What computational approaches predict target binding modes?

Answer:

- Molecular docking: Use AutoDock Vina with pyrimidine derivatives’ crystal structures (e.g., PDB: 1DHF for DHFR) to model interactions .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between the carboxamide and active-site residues).

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

Answer:

- Lipophilicity (logP): Measure via shake-flask method; the thiophen-ethyl group may enhance membrane permeability.

- Metabolic stability: Use liver microsomes (human/rat) to quantify CYP-mediated degradation .

- Plasma protein binding: Evaluate via equilibrium dialysis; high binding (>90%) may reduce free drug concentration.

Advanced: How can target identification be streamlined for this compound?

Answer:

- Chemical proteomics: Use immobilized compound pulldowns with lysates from disease-relevant cells (e.g., cancer or microbial), followed by LC-MS/MS .

- CRISPR-Cas9 screens: Identify gene knockouts that confer resistance to the compound in phenotypic assays.

Advanced: What structure-activity relationship (SAR) insights guide further optimization?

Answer:

- Pyrimidine substituents: Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance target affinity but may reduce solubility .

- Azetidine modifications: Replacing the carboxamide with sulfonamide retains activity but alters pharmacokinetics .

- Thiophene vs. furan: Thiophen-ethyl improves metabolic stability compared to furan derivatives.

Advanced: How can environmental impact assessments be designed for this compound?

Answer:

- Degradation studies: Use OECD 308 guidelines to measure hydrolysis/photolysis half-lives in water/soil .

- Ecotoxicology: Test acute toxicity in Daphnia magna and algae (OECD 202/201) to determine EC₅₀ values .

- Bioaccumulation potential: Calculate bioconcentration factor (BCF) using HPLC-based logKₒw measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.